molecular formula C11H15N3O B8070451 1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one

1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B8070451
M. Wt: 205.26 g/mol
InChI Key: SDUHJXTYISLPBM-UHFFFAOYSA-N
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Description

The compound with the identifier “1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity registered in the PubChem database

Preparation Methods

The synthesis of 1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one involves specific reaction conditions and routes. One of the methods includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological assays to study enzyme interactions or cellular processes.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar aromatic rings or amine groups may exhibit comparable chemical properties and reactivity . this compound may have unique features such as specific binding affinities or reactivity profiles that distinguish it from other compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-8(3)14-11-9(6-12-14)7(2)5-10(15)13-11/h5-6,8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUHJXTYISLPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=NC(=O)C=C(C2=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C2=NC(=O)C=C(C2=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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